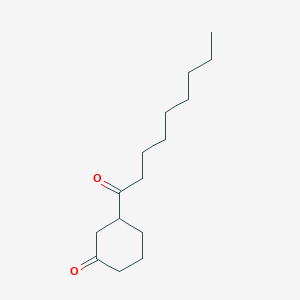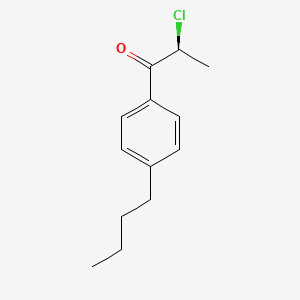
D-Valine, D-valyl-D-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valine, D-valyl-D-valyl- is a compound that belongs to the class of amino acids It is a derivative of valine, which is one of the essential amino acids required for protein synthesis in living organisms D-Valine, D-valyl-D-valyl- is characterized by its unique structure, which includes two valine residues linked together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-valyl-D-valyl- can be achieved through several synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine. This process utilizes specific microorganisms that can selectively degrade the L-valine, leaving behind the D-valine . Another approach is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase . This method involves the use of enzymes to selectively hydrolyze the N-acyl group, resulting in the formation of D-valine. Additionally, the microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase is another effective method for preparing D-valine .
Industrial Production Methods: In industrial settings, the production of D-Valine, D-valyl-D-valyl- often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are capable of producing high yields of D-valine. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate and purify the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Valine, D-valyl-D-valyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for various applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, D-valyl-D-valyl- include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of D-Valine, D-valyl-D-valyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
D-Valine, D-valyl-D-valyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a key component in the study of protein structure and function. In medicine, D-Valine, D-valyl-D-valyl- is utilized in the development of pharmaceutical drugs, including antibiotics and anticancer agents . Additionally, in the industry, it is used as an intermediate for the synthesis of agricultural pesticides and veterinary antibiotics .
Mecanismo De Acción
The mechanism of action of D-Valine, D-valyl-D-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
D-Valine, D-valyl-D-valyl- can be compared with other similar compounds, such as L-valine and DL-valine. While L-valine is the naturally occurring form of valine found in proteins, D-valine is its enantiomer with distinct properties and applications. DL-valine is a racemic mixture of both enantiomers. The uniqueness of D-Valine, D-valyl-D-valyl- lies in its specific stereochemistry and its ability to be selectively utilized in various synthetic and biological processes .
List of Similar Compounds:- L-Valine
- DL-Valine
- Valinomycin
- Valaciclovir
Propiedades
Número CAS |
185350-24-7 |
|---|---|
Fórmula molecular |
C15H29N3O4 |
Peso molecular |
315.41 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m1/s1 |
Clave InChI |
LSLXWOCIIFUZCQ-IJLUTSLNSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)



![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)


